molecular formula C20H25NO3 B1632376 tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate

Cat. No.: B1632376
M. Wt: 327.4 g/mol
InChI Key: TYQICOFAZDVKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of LCZ696 Intermediate involves several steps:

Industrial Production Methods

The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:

Chemical Reactions Analysis

Types of Reactions

LCZ696 Intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQICOFAZDVKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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